molecular formula C8H4BrFN2 B1529640 6-Bromo-7-fluoroquinoxaline CAS No. 1210047-55-4

6-Bromo-7-fluoroquinoxaline

Cat. No.: B1529640
CAS No.: 1210047-55-4
M. Wt: 227.03 g/mol
InChI Key: ZLMXEQNQJFSIMI-UHFFFAOYSA-N
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Description

6-Bromo-7-fluoroquinoxaline (CAS: 1210047-55-4, MFCD16987753) is a halogenated quinoxaline derivative with bromine and fluorine substituents at the 6th and 7th positions of the bicyclic aromatic ring. Quinoxalines are nitrogen-containing heterocycles widely used in medicinal chemistry, materials science, and organic synthesis due to their electron-deficient nature and tunable reactivity. The compound’s molecular formula is C₈H₄BrFN₂, with a molecular weight of 241.03 g/mol. It is typically supplied as a research-grade chemical with ≥95% purity.

Properties

IUPAC Name

6-bromo-7-fluoroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLMXEQNQJFSIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210047-55-4
Record name 6-bromo-7-fluoroquinoxaline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

6-Bromo-7-fluoroquinoxaline is a halogenated derivative of quinoxaline that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound has been studied for its interactions with various biological targets, leading to applications in antibacterial and anticancer therapies. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Molecular Formula: C8_8H4_4BrFN2_2
Molecular Weight: 227.03 g/mol
CAS Number: 1210047-55-4

The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors critical for various cellular processes:

  • Antibacterial Activity: The compound exhibits significant antibacterial properties by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria. This inhibition leads to bactericidal effects against a range of bacterial strains .
  • Anticancer Properties: Preliminary studies suggest that derivatives of quinoxaline, including this compound, may have anticancer effects by modulating specific cellular pathways involved in tumor growth and metastasis.

Comparative Analysis with Similar Compounds

To understand the unique biological activities of this compound, it is beneficial to compare it with other quinoxaline derivatives:

Compound NameStructural FeaturesUnique Biological Activities
5-Bromo-6-fluoroquinoxaline Similar structure with different substitutionAntibacterial activity via DNA gyrase inhibition
6-Fluoroquinoxaline Lacks bromine atomDifferent reactivity profile
5-Bromoquinoxaline Lacks fluorine atomAltered chemical properties
6-Bromo-7-methylquinoxaline Contains a methyl group instead of fluorinePotentially different biological activities

The combination of bromine and fluorine in this compound enhances its reactivity and specificity towards biological targets compared to these similar compounds.

Case Studies and Research Findings

  • Antibacterial Efficacy Study:
    A study published in a peer-reviewed journal highlighted the effectiveness of this compound against multidrug-resistant bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) value significantly lower than that of traditional antibiotics, indicating its potential as a novel antibacterial agent.
  • Anticancer Activity Investigation:
    Another research effort focused on the anticancer properties of this compound. In vitro assays showed that the compound induced apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its utility in cancer therapeutics .
  • Mechanistic Studies:
    Detailed mechanistic studies revealed that this compound interacts with specific protein targets involved in cell cycle regulation, leading to cell cycle arrest and subsequent apoptosis in cancer cells. This interaction was confirmed through molecular docking studies and biochemical assays.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key differences between 6-bromo-7-fluoroquinoxaline and related compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Purity Applications/Notes
This compound 1210047-55-4 C₈H₄BrFN₂ 241.03 Br (C6), F (C7) ≥95% Intermediate for organic synthesis
5-Bromo-7-fluoroquinoxaline 1628908-19-9 C₈H₄BrFN₂ 241.03 Br (C5), F (C7) ≥95% Positional isomer; reactivity varies
7-Bromo-5-fluoroquinoxaline 1210048-05-7 C₈H₄BrFN₂ 241.03 Br (C7), F (C5) ≥95% Altered electronic distribution
6-Bromo-7-nitroquinoxaline 113269-09-3 C₈H₄BrN₃O₂ 268.05 Br (C6), NO₂ (C7) N/A Nitro group enhances electrophilicity
6-Bromo-7-methylquinoxaline 646504-80-5 C₉H₇BrN₂ 223.07 Br (C6), CH₃ (C7) Research Methyl group improves solubility

Key Observations:

Positional Isomerism: The placement of bromine and fluorine significantly impacts reactivity. For instance, 5-bromo-7-fluoroquinoxaline may exhibit distinct electronic properties compared to the 6-bromo-7-fluoro isomer due to differences in resonance and steric effects.

Substituent Effects: Replacing fluorine with a nitro group (as in 6-bromo-7-nitroquinoxaline) increases molecular weight and electrophilicity, making it more reactive toward nucleophilic aromatic substitution.

Solubility: The methyl-substituted analog (6-bromo-7-methylquinoxaline) is likely more lipophilic than the fluoro derivative, enhancing solubility in organic solvents.

Discrepancies and Uncertainties

  • Limited Direct Data: Detailed spectroscopic or crystallographic data for the compound are absent in the provided sources, highlighting a gap in publicly available characterization studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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